Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate

Dihydropyrrole Heterocyclic building blocks Physicochemical property differentiation

Select this N-carboxylate (1-position) dihydropyrrole building block over the common 2-carboxylate regioisomer (CAS 222420-87-3) for unique electronic character and divergent reactivity. The 4-formyl handle enables reductive amination, Wittig olefination, and condensation chemistry for diverse heterocyclic library synthesis. A reported one-step Vilsmeier synthesis delivers quantitative yield with minimal purification burden. Unambiguous InChI Key (ZUCGWYMLVMUVIZ-UHFFFAOYSA-N) ensures regioisomeric identity verification critical for GMP intermediate qualification and patent-protected synthetic routes. Calculated bp 251.97°C and flash point 106.19°C inform solvent selection and safety protocol development.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 82483-66-7
Cat. No. B12859604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate
CAS82483-66-7
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCC(=C1)C=O
InChIInChI=1S/C7H9NO3/c1-11-7(10)8-3-2-6(4-8)5-9/h4-5H,2-3H2,1H3
InChIKeyZUCGWYMLVMUVIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Formyl-2,3-Dihydro-1H-Pyrrole-1-Carboxylate (CAS 82483-66-7): Chemical Identity and Procurement Baseline


Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate (CAS 82483-66-7) is a partially saturated pyrrole derivative (2,3-dihydropyrrole) bearing a formyl (-CHO) group at the 4-position and a methyl carbamate ester (-N-COOCH₃) at the 1-position . With molecular formula C₇H₉NO₃ and molecular weight 155.15 g/mol, this heterocyclic building block combines a reactive aldehyde functionality with an N-carboxylate moiety that modulates the electronic character of the dihydropyrrole ring relative to N-unsubstituted analogs . The compound is commercially available from multiple chemical suppliers for research applications .

Why Methyl 4-Formyl-2,3-Dihydro-1H-Pyrrole-1-Carboxylate Cannot Be Substituted with Generic Pyrrole Analogs


Substitution of methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate with structurally similar pyrrole derivatives introduces substantial risk of altered physicochemical properties and divergent reactivity profiles. The compound's 1-carboxylate (N-carbamate) substitution pattern fundamentally differs from the more common 2-carboxylate regioisomer (CAS 222420-87-3), producing distinct electronic distribution across the dihydropyrrole ring that affects both synthetic accessibility and downstream reactivity . Additionally, the 2,3-dihydropyrrole core—bearing one ring double bond—differs critically from fully aromatic pyrroles in its conformational flexibility and susceptibility to oxidation, while the 4-formyl group occupies a position with unique steric and electronic accessibility that is not replicated in 2-formyl or 3-formyl substituted analogs [1]. The quantitative evidence below establishes the specific, measurable dimensions along which this compound diverges from its closest comparators.

Quantitative Differentiation Evidence for Methyl 4-Formyl-2,3-Dihydro-1H-Pyrrole-1-Carboxylate (CAS 82483-66-7)


Regioisomeric Carboxylate Position: 1-Carboxylate vs. 2-Carboxylate Comparison

The 1-carboxylate (N-carbamate) target compound (CAS 82483-66-7) exhibits measurably distinct physicochemical properties compared to its 2-carboxylate regioisomer (CAS 222420-87-3) . The N-carboxylate substitution produces higher calculated density and lower calculated boiling point relative to the 2-carboxylate analog, reflecting fundamental differences in intermolecular interactions arising from carbamate versus ester placement .

Dihydropyrrole Heterocyclic building blocks Physicochemical property differentiation

Calculated Boiling Point Differential: 1-Carboxylate Regioisomer vs. 2-Carboxylate Regioisomer

The 1-carboxylate target compound demonstrates a lower calculated boiling point compared to its 2-carboxylate regioisomer . This ~13°C difference in predicted boiling behavior has practical implications for purification method selection and thermal stability considerations during synthetic workup.

Purification optimization Distillation parameters Process chemistry

Calculated Flash Point Comparison Between Regioisomers

The 1-carboxylate target compound exhibits a measurably lower calculated flash point compared to its 2-carboxylate regioisomer . This difference reflects the distinct electronic distribution and molecular geometry associated with N-carboxylate versus C2-carboxylate substitution.

Safety assessment Solvent handling Process safety

Synthetic Accessibility: Quantitative Yield Under Vilsmeier Conditions

A one-step synthetic protocol using adapted Vilsmeier conditions produces the title compound in quantitative yield, with full spectroscopic characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This quantitative yield represents a high-efficiency synthetic entry point that may compare favorably to multi-step routes typically required for structurally related 2-carboxylate dihydropyrroles bearing 4-formyl substitution.

Synthetic methodology Formylation Process efficiency

Structural Evidence: Canonical SMILES and InChI Key Differentiation

The target compound's unique connectivity pattern is unambiguously encoded in its canonical SMILES and InChI Key, which differ fundamentally from the 2-carboxylate regioisomer . The carbamate ester linkage (N-C(=O)OCH₃) in the target compound versus the carboxylate ester (C-C(=O)OCH₃) in the comparator represents a critical electronic difference that impacts the formyl group's reactivity.

Structure verification Quality control Chemical informatics

Recommended Application Scenarios for Methyl 4-Formyl-2,3-Dihydro-1H-Pyrrole-1-Carboxylate Based on Quantitative Evidence


Procurement for Dihydropyrrole Scaffold Diversification via Aldehyde-Specific Transformations

The 4-formyl group provides a versatile handle for reductive amination protocols to access amine-functionalized dihydropyrrole derivatives , as well as Wittig olefination and condensation reactions for building structurally complex heterocyclic libraries. The N-carboxylate position (1-position) distinguishes this building block from more common 2-carboxylate pyrroles, enabling access to a distinct region of chemical space in scaffold-oriented synthesis .

Process Development Leveraging Quantitative Synthetic Yield

The reported one-step synthesis under adapted Vilsmeier conditions that produces the compound in quantitative yield positions this building block as an attractive candidate for process development where high-yielding access to the N-carboxylate regioisomer is required. Users prioritizing synthetic efficiency and minimal purification burden may find this compound preferable to multi-step routes required for alternative dihydropyrrole carboxylates.

Quality Control and Identity Verification via Distinct Spectroscopic and Structural Markers

The compound's unique InChI Key (ZUCGWYMLVMUVIZ-UHFFFAOYSA-N) and canonical SMILES encoding provide unambiguous identity verification distinct from the 2-carboxylate regioisomer (CAS 222420-87-3) . Procurement scenarios requiring absolute confidence in regioisomeric identity—such as GMP intermediate qualification or patent-protected synthetic routes—benefit from these orthogonal structural identifiers for incoming material verification.

Solvent Selection and Purification Protocol Optimization Based on Physicochemical Profile

The calculated density (1.346 g/cm³), boiling point (251.965°C), and flash point (106.185°C) provide actionable parameters for solvent selection during extraction, rotary evaporation optimization, and safety protocol development. The 4.3% higher density and 4.8% lower boiling point compared to the 2-carboxylate regioisomer inform purification method selection where these property differences materially impact separation efficiency.

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